Product packaging for Butyldodecyldimethylammonium chloride(Cat. No.:CAS No. 29481-59-2)

Butyldodecyldimethylammonium chloride

Cat. No.: B15176308
CAS No.: 29481-59-2
M. Wt: 306.0 g/mol
InChI Key: HRMYTGOXAPPTIX-UHFFFAOYSA-M
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Description

Butyldodecyldimethylammonium Chloride is a quaternary ammonium compound (QUAT) of interest in biochemical and microbiological research. Similar quaternary ammonium compounds, such as didecyldimethylammonium chloride (DDAC), are well-documented as broad-spectrum biocides effective against bacteria and fungi . The primary mechanism of action for this class of compounds involves the disruption of intermolecular interactions and the dissociation of microbial lipid bilayers, leading to the loss of membrane integrity and cell death . The antimicrobial activity can be bacteriostatic (inhibiting growth) or bactericidal (killing microorganisms), an effect that is dependent on both the applied concentration and the growth phase of the microbial population . Researchers utilize such compounds as disinfectant cleaners in various controlled settings and for the sterilization of surgical instruments and surface disinfection . It is crucial for researchers to note that employing sub-lethal concentrations of QUATs can lead to the acquisition of resistance by microorganisms . This product is provided for research purposes in a laboratory setting and is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet and adhere to all local safety guidelines during handling, as related compounds can be corrosive .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H40ClN B15176308 Butyldodecyldimethylammonium chloride CAS No. 29481-59-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

29481-59-2

Molecular Formula

C18H40ClN

Molecular Weight

306.0 g/mol

IUPAC Name

butyl-dodecyl-dimethylazanium;chloride

InChI

InChI=1S/C18H40N.ClH/c1-5-7-9-10-11-12-13-14-15-16-18-19(3,4)17-8-6-2;/h5-18H2,1-4H3;1H/q+1;/p-1

InChI Key

HRMYTGOXAPPTIX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCC.[Cl-]

Origin of Product

United States

Contextualization Within Quaternary Ammonium Compound Qac Research

Butyldodecyldimethylammonium chloride is a cationic surfactant, a classification it shares with all quaternary ammonium (B1175870) compounds. QACs are characterized by a central positively charged nitrogen atom covalently bonded to four organic groups. This structure imparts an amphiphilic nature to these molecules, meaning they possess both a hydrophilic (water-attracting) quaternary ammonium head group and a hydrophobic (water-repelling) tail, typically a long alkyl chain.

The specific structure of this compound includes a butyl group, a dodecyl group, and two methyl groups attached to the central nitrogen atom, with a chloride anion. This particular arrangement of alkyl chains influences its physicochemical properties, such as its solubility and surface activity. Research into QACs often involves the synthesis of a series of compounds with varying alkyl chain lengths to study the structure-activity relationship. For instance, studies on alkyldimethylbenzylammonium chlorides have shown that the length of the n-alkyl chain can significantly impact the compound's properties. nih.gov

Historical Trajectories and Milestones in Butyldodecyldimethylammonium Chloride Scholarly Inquiry

While specific historical milestones for butyldodecyldimethylammonium chloride are not extensively documented in dedicated scholarly literature, its scientific journey is intrinsically linked to the broader history of QACs. The investigation of QACs dates back to the early 20th century, with significant research and development occurring throughout the decades.

The general trajectory of QAC research has been driven by the pursuit of novel surfactants and antimicrobial agents. The synthesis and characterization of various QACs have been a continuous effort in academic and industrial laboratories. This has led to the development of a wide array of QACs with tailored properties for specific applications. While early research focused on the fundamental synthesis and surface-active properties of these compounds, more recent studies have expanded to include their interactions with biological systems and their environmental fate. The increased use of QACs in various products has also prompted further research into their presence and effects in the environment. nih.govresearchgate.net

Fundamental Research Questions and Paradigms in Butyldodecyldimethylammonium Chloride Studies

Established Reaction Mechanisms and Optimized Synthetic Routes

The primary and most established method for synthesizing this compound is the Menshutkin reaction . This reaction involves the quaternization of a tertiary amine with an alkyl halide. wikipedia.orgwikipedia.org Specifically for this compound, the synthesis is typically achieved through the reaction of N,N-dimethyldodecanamine (a tertiary amine) with butyl chloride (an alkyl halide).

The underlying mechanism of this transformation is a well-understood bimolecular nucleophilic substitution (SN2) reaction. rsc.org In this process, the lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom of the butyl chloride. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond, with the chloride ion acting as the leaving group.

Reaction Scheme: CH₃(CH₂)₁₁N(CH₃)₂ + CH₃(CH₂)₃Cl → [CH₃(CH₂)₁₁N(CH₃)₂(CH₂)₃CH₃]⁺Cl⁻

Optimization of this synthetic route involves careful control of reaction conditions to maximize yield and minimize reaction time. Key parameters include:

Solvent: The rate of the Menshutkin reaction is significantly influenced by the solvent. semanticscholar.org Polar aprotic solvents such as acetonitrile (B52724), or alcohols are often employed because they can stabilize the charged transition state, thereby accelerating the reaction. wikipedia.orgsemanticscholar.org

Temperature: The reaction is typically conducted at elevated temperatures, often between 60 and 100 °C, to provide the necessary activation energy for the SN2 reaction to proceed at a practical rate. rsc.org

Reagent Stoichiometry: While a 1:1 molar ratio of amine to alkyl halide is theoretically required, a slight excess of the alkylating agent (butyl chloride) may be used in practice to ensure complete conversion of the tertiary amine.

The selection of the alkyl halide also plays a role; reactivity generally follows the order of I > Br > Cl for the halide leaving group. wikipedia.org Although chlorides are less reactive, they are often preferred for industrial-scale production due to lower cost.

Table 1: Key Parameters for the Synthesis of this compound via Menshutkin Reaction
ParameterDescriptionTypical Conditions/Rationale
Reactant 1Tertiary AmineN,N-dimethyldodecanamine
Reactant 2Alkylating AgentButyl chloride
Reaction TypeQuaternizationBimolecular Nucleophilic Substitution (SN2)
SolventReaction MediumPolar aprotic (e.g., acetonitrile) or alcohols to stabilize the transition state.
TemperatureReaction ConditionElevated (60-100 °C) to increase reaction rate.

Catalytic Innovations and Enhancements in this compound Synthesis

Homogeneous Catalysis Approaches

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically dissolved in the reaction solvent. wikipedia.org For quaternization reactions, this can include:

Acid Catalysis: Protons or Lewis acids can potentially enhance the electrophilicity of the alkyl halide, although this is less common for standard SN2 quaternizations. The proton is a widespread homogeneous catalyst in many organic reactions. wikipedia.org

Nucleophilic Catalysis: In cases where a less reactive alkyl chloride is used, the addition of a catalytic amount of a more reactive halide salt (e.g., sodium iodide) can accelerate the reaction. This occurs via an in-situ Finkelstein reaction, where the chloride is temporarily replaced by an iodide, which is a better leaving group and more susceptible to nucleophilic attack by the amine.

Enzymes are also a class of highly efficient homogeneous catalysts. While specific enzymes for the synthesis of this particular compound are not widely documented, amine N-methyltransferases have been shown to catalyze the N-methylation of various azaheterocycles, demonstrating the potential of biocatalysis in forming quaternary ammonium compounds. nih.gov

Heterogeneous Catalysis Strategies

Heterogeneous catalysts exist in a different phase from the reactants, offering the significant advantage of easier separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. researchgate.net For amine alkylation, strategies include:

Supported Metal Catalysts: While more commonly used for N-alkylation of primary or secondary amines using alcohols, heterogeneous catalysts like titania-supported ruthenium have shown excellent activity for alkylation reactions. researchgate.net Such catalysts could potentially be adapted for quaternization processes.

Functionalized Resins: Ion-exchange resins or other polymer-supported catalysts can be designed to facilitate quaternization reactions. These solid supports can immobilize one of the reactants or a catalytic species, providing a high local concentration and potentially accelerating the reaction.

A patent describes a continuous quaternization process where a long-chain tertiary amine and an alkyl chloride are reacted in the presence of a heterogeneous catalyst and an alcohol solvent, indicating industrial interest in this approach. google.com

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of its production. Key areas of focus include minimizing solvent use, maximizing atom economy, and reducing waste.

Solvent-Free Synthesis Methodologies

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of quaternary ammonium salts, solvent-free approaches are being explored. A patented continuous process for quaternizing tertiary amines with alkyl halides notes that the process can be performed without a solvent, which is preferable. google.com This is often achieved by heating the neat reactants together, provided the mixture remains liquid and stirrable at the reaction temperature. Such a method simplifies the work-up procedure, reduces solvent waste, and lowers costs associated with solvent purchase and disposal.

Atom Economy and Waste Minimization in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgjocpr.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The standard synthesis of this compound via the Menshutkin reaction is an addition reaction. In an ideal scenario, all atoms from both the N,N-dimethyldodecanamine and the butyl chloride are incorporated into the final quaternary ammonium salt product.

Table 2: Atom Economy Calculation for the Synthesis of this compound
ComponentChemical FormulaMolecular Weight (g/mol)
N,N-dimethyldodecanamineC₁₄H₃₁N213.41
Butyl chlorideC₄H₉Cl92.57
Total Reactant Mass -305.98
This compoundC₁₈H₄₀ClN305.98
Total Product Mass -305.98
% Atom Economy (305.98 / 305.98) * 100 = 100%

This 100% theoretical atom economy signifies that the reaction is highly efficient from a green chemistry perspective, as it produces no by-products. nih.gov In contrast, substitution or elimination reactions often generate by-products, leading to lower atom economies. wikipedia.org

Waste minimization extends beyond atom economy to encompass the entire production process. Strategies relevant to the synthesis of this compound include:

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, time) to achieve the highest possible yield, thus minimizing the waste of unreacted starting materials.

Solvent Recycling: If solvents are necessary, choosing those that can be easily recovered and recycled for subsequent batches.

Alternative Reagents: Investigating greener alkylating agents, such as dimethyl carbonate, which is less toxic and more biodegradable than traditional alkyl halides, can further improve the environmental profile of the synthesis. rsc.org

By integrating these principles, the industrial production of this compound can be made more sustainable and environmentally responsible.

Scale-Up Considerations and Industrial Synthesis Feasibility Studies

The transition from laboratory-scale synthesis of this compound to industrial-scale production necessitates a thorough evaluation of several critical factors to ensure process safety, economic viability, and consistent product quality. While specific feasibility studies for this compound are not extensively detailed in publicly available literature, general principles of chemical process scale-up for quaternary ammonium compounds (QACs) provide a robust framework for analysis.

Key challenges in scaling up production include managing reaction exotherms, ensuring efficient mixing and mass transfer, and optimizing process parameters to maintain high yields and purity. The quaternization reaction to form this compound is typically exothermic. On a large scale, inefficient heat removal can lead to temperature gradients within the reactor, potentially causing side reactions, product degradation, and safety hazards. Therefore, a critical aspect of scale-up is the selection of an appropriate reactor system with adequate heat exchange capabilities.

Furthermore, maintaining homogeneity throughout the reaction mixture is crucial. As the batch size increases, achieving uniform mixing becomes more challenging. Inadequate mixing can result in localized concentration differences of reactants, leading to incomplete conversion and the formation of impurities. The choice of agitator design, mixing speed, and reactor geometry are paramount to ensuring consistent product quality.

A systematic approach, such as a Quality by Design (QbD) framework, can be employed to identify critical process parameters (CPPs) and their impact on critical quality attributes (CQAs) of this compound. This involves a comprehensive risk assessment and the use of Process Analytical Technology (PAT) for real-time monitoring and control of the manufacturing process.

Interactive Table: Key Considerations for Scale-Up of this compound Synthesis

ParameterLaboratory ScalePilot ScaleIndustrial ScaleMitigation Strategies
Heat Transfer High surface area to volume ratio, efficient heat dissipationReduced surface area to volume ratio, potential for hot spotsLow surface area to volume ratio, significant heat accumulationUse of jacketed reactors, internal cooling coils, or continuous flow reactors. Implementation of robust temperature monitoring and control systems.
Mass Transfer & Mixing Rapid and uniform mixingPotential for localized concentration gradientsSignificant mixing challenges, risk of incomplete reactionOptimization of agitator design and speed. Use of baffles to improve mixing efficiency. Computational Fluid Dynamics (CFD) modeling to simulate and optimize mixing.
Reaction Kinetics Often run under ideal conditionsPotential for diffusion limitations to affect reaction rateMass transfer limitations can become the rate-determining stepDetailed kinetic studies to understand the reaction mechanism. Optimization of reactant addition strategies to control the reaction rate.
Solvent & Reagent Handling Small quantities, manual additionLarger volumes, semi-automated systemsBulk handling and storage, automated dosing systemsImplementation of closed-transfer systems to minimize operator exposure. Use of mass flow controllers for precise reagent addition.
Process Safety Low risk due to small scaleIncreased risk of thermal runaway and pressure build-upHigh-risk potential, requires comprehensive safety assessmentHazard and Operability (HAZOP) studies. Implementation of pressure relief systems and emergency shutdown procedures.
Product Isolation & Purification Simple filtration or precipitationLarger scale filtration or crystallizationIndustrial-scale centrifuges, dryers, and crystallizersOptimization of crystallization conditions to control particle size and purity. Development of robust and scalable purification methods.
Waste Management Small volumes of waste, easily managedIncreased waste generationSignificant waste streams requiring treatment and disposalDevelopment of a comprehensive waste management plan. Exploration of solvent recovery and recycling options.

Derivatization and Functionalization Strategies of this compound

The molecular structure of this compound, featuring a quaternary ammonium cation, offers limited sites for direct derivatization. The primary strategies for creating derivatives would involve modification of the starting materials prior to the quaternization step or, in some specialized cases, through reactions involving the counter-ion or the alkyl chains under specific conditions.

One of the main approaches to functionalization involves the synthesis of analogues with modified alkyl chains. By starting with different tertiary amines or alkylating agents, a wide array of this compound derivatives can be produced. For instance, introducing functional groups such as hydroxyl, ether, or ester moieties onto the butyl or dodecyl chains of the precursor molecules would result in functionalized QACs with tailored properties.

Another strategy involves the concept of "functionalized ionic liquids," where the quaternary ammonium salt itself acts as a scaffold. While this compound is a cationic surfactant, related QACs have been functionalized to create task-specific ionic liquids. This can involve incorporating polymerizable groups, such as vinyl or acrylate (B77674) functionalities, into the alkyl chains. Such derivatives can then be used as monomers in polymerization reactions to create functional polymers with antimicrobial or antistatic properties.

Furthermore, ion exchange reactions can be employed to replace the chloride anion with other anions, leading to a range of Butyldodecyldimethylammonium salts with different properties. For example, exchanging chloride for anions like bromide, acetate (B1210297), or tosylate can alter the solubility, thermal stability, and other physicochemical characteristics of the compound.

While direct derivatization of the quaternary nitrogen is not feasible without breaking the C-N bonds, the synthesis of analogues with reactive functional groups opens up possibilities for post-synthesis modification. For example, a derivative containing a hydroxyl group could be further reacted to introduce other functionalities through esterification or etherification.

Interactive Table: Potential Derivatization and Functionalization Strategies

StrategyApproachPotential Functional GroupsResulting Derivative PropertiesPotential Applications
Pre-Quaternization Modification Synthesis using functionalized tertiary amines or alkyl halidesHydroxyl (-OH), Carboxyl (-COOH), Ester (-COOR), Ether (-OR)Altered hydrophilicity/lipophilicity, introduction of reactive sitesFunctional surfactants, building blocks for polymers
Analogue Synthesis Variation of the N-alkyl substituentsDifferent alkyl chain lengths, introduction of aromatic or cyclic groupsModified surface activity, altered biological propertiesBroadened spectrum of antimicrobial agents, phase transfer catalysts
Polymerizable Derivatives Incorporation of vinyl, acrylate, or methacrylate (B99206) groups-CH=CH₂, -OOC-CH=CH₂Ability to undergo polymerizationAntimicrobial polymers, functional coatings, modified textiles
Anion Exchange Replacement of the chloride (Cl⁻) anionBromide (Br⁻), Acetate (CH₃COO⁻), Tosylate (CH₃C₆H₄SO₃⁻)Modified solubility, thermal stability, and chemical reactivitySpecialty surfactants, ionic liquids, catalysts
Post-Synthesis Modification of Functionalized Analogues Chemical transformation of a pre-introduced functional groupEsterification of a hydroxyl group, amidation of a carboxyl groupCovalent attachment of other molecules or polymersDrug delivery systems, functionalized nanoparticles

Elucidation of Antimicrobial Action Mechanisms

The antimicrobial efficacy of this compound, a member of the quaternary ammonium compounds (QACs), is primarily attributed to its profound impact on microbial cells. The mechanism is multifaceted, initiating with interactions at the cell surface and extending to intracellular targets. The distinct amphipathic structure of QACs, featuring a positively charged nitrogen head and hydrophobic alkyl chains, is pivotal to their mode of action, which primarily involves the disruption of the cell membrane. rsc.orgnih.gov

The primary target for this compound and other QACs is the microbial cell membrane. rsc.org The bactericidal process is initiated by the adsorption of the cationic molecule onto the negatively charged cell surface, followed by the disruption of the membrane's structural and functional integrity. researchgate.net

The interaction between QACs and the microbial cell begins with an electrostatic attraction between the positively charged quaternary nitrogen and the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. rsc.org Following this initial binding, the hydrophobic alkyl chains (butyl and dodecyl groups) penetrate the hydrophobic core of the cytoplasmic membrane. nih.gov

This insertion disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity and increased permeability. nih.govnih.gov The permeabilization of the membrane results in the leakage of essential intracellular components, including ions like potassium (K+), as well as larger molecules such as proteins and nucleic acids, ultimately leading to cell death. nih.govnih.gov

Studies on structurally similar QACs, such as benzyldimethyldodecylammonium chloride (BDMDAC), have quantitatively demonstrated these effects. Exposure of Pseudomonas fluorescens to BDMDAC resulted in significant changes to membrane integrity and cellular properties. nih.gov For instance, membrane damage is confirmed by the uptake of propidium (B1200493) iodide, a fluorescent dye that can only enter cells with compromised membranes. nih.gov The release of intracellular potassium is another key indicator of membrane permeabilization. nih.gov Furthermore, these interactions alter the physicochemical properties of the cell surface, as evidenced by changes in zeta potential, which measures the magnitude of the electrostatic charge at the cell surface. nih.gov

Table 1: Effects of Benzyldimethyldodecylammonium Chloride (BDMDAC) on Pseudomonas fluorescens nih.gov
ParameterConditionObserved Effect
Membrane PermeabilityTreatment with BDMDACIncreased uptake of propidium iodide
Ion LeakageTreatment with BDMDACRelease of intracellular potassium
Zeta PotentialUntreated Cells-31.2 mV
Cells at MIC-21.0 mV
Cell MorphologyTreatment at 20 mg/LCells appeared rougher, wrinkled, and deformed

At the molecular level, the antimicrobial action is driven by specific biophysical interactions between this compound and the lipid components of the microbial membrane. Bacterial membranes are rich in negatively charged phospholipids, such as phosphatidylglycerol (PG) and cardiolipin, which serve as the primary targets for the cationic QAC. nih.gov

The interaction process can be described in several steps:

Electrostatic Attraction : The positively charged dimethylammonium headgroup of the molecule is electrostatically attracted to the anionic headgroups of the bacterial membrane lipids. rsc.org

Hydrophobic Insertion : The long dodecyl and shorter butyl chains, being hydrophobic, insert themselves into the acyl chain region of the lipid bilayer. nih.govnih.gov This intercalation disrupts the packing of the lipid molecules. researchgate.net

Membrane Disruption : The insertion of the alkyl chains increases the fluidity of the membrane and creates disorder, leading to the formation of pores or transient defects. nih.gov This compromises the membrane's barrier function, causing the leakage of cellular contents and dissipation of the membrane potential, which is crucial for cellular energy production. nih.govrsc.org

Molecular dynamics simulations have shown that QACs can attract and cluster negatively charged lipids within the membrane, further destabilizing its structure. nih.gov The balance between the hydrophilicity of the cationic head and the lipophilicity of the alkyl chains is crucial for the compound's effectiveness. nih.gov

While membrane disruption is the principal mechanism of antimicrobial action, the permeabilization of the cell envelope allows this compound to access the cell's interior and interact with various intracellular components, leading to further cellular dysfunction. rsc.org

Once inside the cell, QACs can interact with intracellular proteins, leading to their denaturation and the inhibition of critical enzymatic functions. The mechanisms behind this are twofold:

Direct Interaction : As cationic surfactants, QACs can bind to proteins through a combination of electrostatic and hydrophobic interactions. This binding can disrupt the delicate balance of forces (such as hydrogen bonds, hydrophobic interactions, and salt bridges) that maintain the protein's native three-dimensional structure. nih.gov The loss of this structure results in protein denaturation and a subsequent loss of function. researchgate.net

Indirect Effects : The disruption of the cell membrane leads to changes in the intracellular environment, such as altered pH and ion concentrations. These changes can also contribute to the denaturation of proteins and the inhibition of enzymes, which are highly sensitive to their surrounding conditions.

Studies on similar QACs have demonstrated the leakage of intracellular proteins and enzymes like β-galactosidase from bacterial cells upon treatment, indicating widespread cellular damage that extends beyond the membrane. nih.gov

Table 2: Intracellular Effects of Didecyldimethylammonium Chloride (DDAC) on Escherichia coli nih.gov
DDAC ConcentrationObserved EffectImplication
~3 - 4 mg/LLeakage of intracellular proteinsLoss of functional enzymes and structural proteins
~3 - 4 mg/LLeakage of β-galactosidaseInhibition of metabolic pathways
~3 mg/LInduction of membrane phase transitionSevere disruption of membrane-bound enzyme function

Following the loss of membrane integrity, this compound can enter the cytoplasm and interact with nucleic acids (DNA and RNA). The interaction is thought to be primarily electrostatic, occurring between the cationic headgroup of the QAC and the negatively charged phosphate (B84403) backbone of the nucleic acids. researchgate.net

This binding can have several detrimental consequences for the cell:

Inhibition of Replication and Transcription : The binding of the compound to DNA can physically obstruct the binding of essential enzymes like DNA polymerase and RNA polymerase, thereby inhibiting DNA replication and transcription.

DNA Condensation : Polycationic molecules are known to induce the condensation or aggregation of DNA. researchgate.net This can alter the structure of the bacterial nucleoid and render the genetic material inaccessible for essential cellular processes.

Intracellular Target Modulation and Biochemical Pathways

Surface Activity and Interfacial Phenomena

The amphiphilic structure of this compound, possessing a hydrophilic cationic head and a hydrophobic tail, makes it a surface-active agent. This property dictates its behavior at interfaces and is fundamental to its functions as a detergent, emulsifier, and dispersant. alfa-chemistry.commdpi.com

In aqueous solutions, surfactant molecules like this compound will adsorb at the air-water interface. As the concentration increases, a point is reached where the interface becomes saturated, and the molecules begin to self-assemble in the bulk solution into aggregates called micelles. This concentration threshold is known as the critical micelle concentration (CMC). wikipedia.org Above the CMC, additional surfactant monomers primarily form more micelles. wikipedia.org

The CMC is a key parameter that depends on factors such as temperature, pressure, and the presence of electrolytes. wikipedia.org For the closely related dodecyldimethylbenzylammonium chloride (C12-BAC), the CMC has been determined under various conditions. The presence of electrolytes like calcium chloride significantly reduces the CMC, as the ions shield the electrostatic repulsion between the cationic head groups, facilitating micelle formation at lower concentrations. nih.gov

The table below presents CMC values for dodecyldimethylbenzylammonium chloride from research findings.

Table 3: Critical Micelle Concentration (CMC) of Dodecyldimethylbenzylammonium Chloride (C12-BAC) at 25°C

Medium Method CMC (mM)
Deionized Water Spectrofluorometry 8.3
Deionized Water Tensiometry 8.0
0.01 M CaCl₂ Spectrofluorometry 3.7
0.01 M CaCl₂ Tensiometry 3.6

Data sourced from studies on dodecyldimethylbenzylammonium chloride, a close structural analog. nih.gov

As a cationic surfactant, this compound readily adsorbs at negatively charged solid-liquid interfaces (e.g., silica-water) and at air-liquid interfaces. researchgate.net

At the Air-Liquid Interface: Molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic heads in the water. This alignment disrupts the cohesive energy of water at the surface, thereby reducing the surface tension. mdpi.com

At the Solid-Liquid Interface: Adsorption onto a negatively charged surface initially occurs via electrostatic attraction between the cationic headgroup and the surface. As the surface concentration increases, hydrophobic interactions between the adsorbed surfactant tails lead to the formation of surface aggregates, such as hemimicelles or admicelles, well below the bulk CMC. researchgate.net The presence of electrolytes can enhance adsorption by reducing electrostatic repulsion. researchgate.net

The surface-active properties of this compound are responsible for its effectiveness as an emulsifying and dispersing agent. alfa-chemistry.com

Emulsification: Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water. This compound facilitates this by adsorbing at the oil-water interface, reducing the interfacial tension. mdpi.com The surfactant molecules form a protective film around the dispersed droplets, with their hydrophobic tails in the oil phase and hydrophilic heads in the water phase. The electrostatic repulsion between the charged headgroups on adjacent droplets prevents them from coalescing, thus stabilizing the emulsion. nih.gov

Dispersing Capabilities: The compound's dispersing action is crucial for its cleaning and biocidal functions, particularly against biofilms. nbinno.com It works by reducing the adhesion forces between microbial cells and surfaces. By adsorbing onto both the cell and the substrate, it can disrupt the biofilm matrix and help detach and disperse microbial deposits and other organic sludge. nbinno.com

Advanced Analytical Methodologies for the Characterization and Quantification of Butyldodecyldimethylammonium Chloride

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and quantification of BDDMAC from complex mixtures. Various techniques, including High-Performance Liquid Chromatography, Gas Chromatography, and Ion Chromatography, offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like BDDMAC. The separation is typically achieved using reverse-phase (RP) columns. sielc.com

Methodologies often employ C18 or similar stationary phases with a mobile phase consisting of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. ekb.eg The choice of detector is critical and is selected based on the required sensitivity and specificity. Diode-Array Detection (DAD) is commonly used for quantification, monitoring the analyte at a specific UV wavelength, such as 262 nm for similar QACs. For higher sensitivity and structural confirmation, Mass Spectrometry (MS) is coupled with HPLC (LC-MS/MS). ekb.eg This combination provides excellent selectivity and low detection limits, making it suitable for trace analysis in complex environmental or biological samples. ekb.eg Other detection methods like the Evaporative Light Scattering Detector (ELSD) or Fluorescence Detector (FLD) can also be utilized. ekb.eg

Table 1: Exemplary HPLC Conditions for Quaternary Ammonium (B1175870) Compound Analysis

Parameter Condition 1 Condition 2
Column Acclaim Surfactant Plus (150 x 3.0 mm, 3 µm) Agilent Zorbax XDB C18 (150 x 4.6 mm, 5 µm) ekb.eg
Mobile Phase Isocratic: Acetonitrile and 0.2 M ammonium acetate (B1210297) (50:50, v/v) Gradient: Methanol and 10 mM ammonium formate (B1220265) in methanol/water (1:9) ekb.eg
Flow Rate 0.5 mL/min 0.3 mL/min ekb.eg
Detector Diode Array Detector (DAD) at 262 nm Triple Quadrupole Mass Spectrometer (LC-MS/MS) ekb.eg

| Temperature | 30°C | Not specified |

This interactive table summarizes typical conditions used for the analysis of QACs, which are applicable to BDDMAC.

Standard Gas Chromatography (GC) is generally unsuitable for the direct analysis of BDDMAC due to its ionic nature and negligible volatility. american.edu However, Pyrolysis-Gas Chromatography (Py-GC) offers a viable workaround. In this approach, the sample is heated to a high temperature (e.g., 250-300°C) in the GC injection port. american.edujst.go.jp This thermal energy induces a specific and reproducible degradation of the quaternary ammonium salt, typically through Hofmann elimination. american.edu

The pyrolysis of BDDMAC is expected to yield volatile tertiary amines (dodecyldimethylamine and butyldimethylamine) and alkenes (1-butene and 1-dodecene). These volatile products are then separated on a standard GC column and detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). american.edujst.go.jp GC-MS is particularly powerful as it allows for the definitive identification of the pyrolysis products, thereby confirming the structure of the original QAC. american.edunih.gov This method is effective for determining the homologue composition in mixtures of QACs. nih.gov

Table 2: Pyrolysis-GC Principles for QAC Analysis

Step Description Expected Products from BDDMAC
Injection The non-volatile BDDMAC is injected into a high-temperature GC inlet. american.edu -
Pyrolysis Thermal degradation occurs, primarily via Hofmann elimination. american.edu Tertiary amines (dodecyldimethylamine, butyldimethylamine) and alkenes (1-butene, 1-dodecene).
Separation The resulting volatile products are separated on a GC column. jst.go.jp Chromatographic peaks corresponding to the degradation products.

| Detection | Products are detected by FID or identified by MS. american.edu | Mass spectra confirming the identity of the amines and alkenes. |

This interactive table outlines the process of Py-GC for the analysis of QACs like BDDMAC.

Ion Chromatography (IC) is a powerful technique for determining the ionic components of a salt like BDDMAC. Specifically, it is highly effective for the quantification of the chloride counter-ion. wisc.edu The analysis is performed using an anion-exchange column, which separates the chloride from other anions present in the sample matrix. nemi.gov

Following separation, the chloride ion is typically detected using a conductivity detector. wisc.edunemi.gov The use of a suppressor device is common to reduce the background conductivity of the eluent and enhance the signal of the analyte, leading to very low detection limits. thermofisher.com While IC is primarily used for the anion, specialized IC methods with cation-exchange columns can also be developed for the direct analysis of the butyldodecyldimethylammonium cation. metrohm.com This makes IC a comprehensive tool for verifying the stoichiometry of the salt.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of BDDMAC, providing confirmation of its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive techniques for elucidating the molecular structure of BDDMAC. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.com

In the ¹H NMR spectrum of BDDMAC, distinct signals are expected for the different alkyl groups. The protons of the terminal methyl groups of the butyl and dodecyl chains would appear at the highest field (lowest ppm), while the protons on the carbons adjacent to the positively charged nitrogen atom (α-protons) would be shifted downfield. The protons of the two N-methyl groups would likely appear as a sharp singlet.

The ¹³C NMR spectrum provides complementary information. The carbons directly bonded to the nitrogen atom are significantly deshielded and appear at a lower field. The chemical shifts of the carbons along the butyl and dodecyl chains can be assigned based on their distance from the quaternary nitrogen center. oregonstate.edulibretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Butyldodecyldimethylammonium Chloride

Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Terminal CH₃ (Dodecyl & Butyl) ~0.9 ~14
Bulk CH₂ (Dodecyl & Butyl) ~1.2-1.4 ~22-32
N-CH₃ ~3.0-3.3 ~50-55

| α-CH₂ (to N) | ~3.2-3.5 | ~60-65 |

This interactive table presents the expected chemical shift ranges for the key functional groups in BDDMAC, based on data for similar QACs.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. For BDDMAC, the spectra are dominated by vibrations of the alkyl chains.

The IR spectrum would show strong absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric C-H stretching vibrations of the CH₂ and CH₃ groups. researchgate.net C-H bending (scissoring and rocking) vibrations for these groups would be observed in the 1350-1470 cm⁻¹ range. While the C-N bond vibrations are typically weak in the IR spectrum, they may appear in the fingerprint region (1000-1200 cm⁻¹).

Raman spectroscopy provides similar information. The C-H stretching and bending modes are also prominent in the Raman spectrum. The symmetric C-N⁺ stretching vibration of the quaternary ammonium group, which can be weak in the IR spectrum, may give a more distinct signal in the Raman spectrum, typically in the 700-800 cm⁻¹ range.

Table 4: Key Compound Names

Compound Name
This compound
Dodecyldimethylamine
Butyldimethylamine
1-Butene
1-Dodecene
Didecyldimethylammonium chloride

Mass Spectrometry (MS) and Tandem MS for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful and highly specific technique for the identification and quantification of this compound. Its high sensitivity allows for detection at trace levels.

Identification: For analysis, soft ionization techniques such as electrospray ionization (ESI) are typically used in positive ion mode. This process generates the intact molecular cation of the compound. For this compound, the cation is [C₄H₉(C₁₂H₂₅)N(CH₃)₂]⁺. The mass spectrometer separates this ion based on its mass-to-charge ratio (m/z), providing a definitive identification based on its molecular weight. High-resolution mass spectrometry can further confirm the elemental composition of the ion.

Quantification and Tandem MS (MS/MS): For unequivocal structural confirmation and highly selective quantification, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern is predictable and serves as a structural fingerprint. Common fragmentation pathways for quaternary ammonium compounds involve the cleavage of the C-N bonds, leading to the loss of the alkyl chains. For this compound, key fragmentations would include the neutral loss of the butyl group or the dodecyl group.

By using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode, one or more specific fragmentation transitions (precursor ion → fragment ion) can be monitored. This approach provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix and enabling detection limits in the low nanogram-per-liter range. LC-MS/MS methods have been successfully developed for homologous series of alkyl dimethyl ammonium compounds (C12, C14, C16), demonstrating the robustness of this technique for quantifying QACs in complex environmental and biological samples.

Technique Ionization Mode Typical Precursor Ion (m/z) Potential Fragment Ions Key Advantages
LC-MSESI (+)[M]⁺-High specificity for molecular weight determination.
LC-MS/MSESI (+)[M]⁺Loss of alkyl chains (e.g., butyl, dodecyl)Unambiguous structural confirmation, ultra-high sensitivity, and selectivity for quantification.

Electrochemical Methods

Electrochemical methods offer a sensitive, cost-effective, and often portable alternative for the analysis of this compound. These techniques are based on measuring potential or current changes resulting from electrochemical reactions involving the analyte.

Potentiometric and Amperometric Sensor Development

Potentiometric sensors measure the potential difference between a sensing electrode and a reference electrode under near-zero current conditions. medmedchem.comnih.gov The development of ion-selective electrodes (ISEs) is a key area in the potentiometric detection of QACs. These sensors utilize a membrane containing an ionophore that selectively binds to the target cation (butyldodecyldimethylammonium⁺), generating a potential that is proportional to the logarithm of the analyte's concentration. Lipophilic cyclodextrins have been explored as effective ionophores for various ammonium ions. acdlabs.com

Another significant potentiometric method is potentiometric titration. In this approach, a solution containing this compound is titrated with a standard solution of an oppositely charged surfactant, such as sodium lauryl sulfate (B86663). libretexts.orgyoutube.com An ionic surfactant-selective electrode is used to monitor the potential change during the titration, with the endpoint indicating the stoichiometric equivalence point, allowing for precise quantification. This method avoids the use of hazardous chlorinated solvents often employed in traditional two-phase titrations. youtube.com

Amperometric sensors, which measure the current resulting from the electrochemical oxidation or reduction of a species, can also be developed. While direct amperometric detection of the QAC cation can be challenging, sensors can be designed to detect the chloride counter-ion. For example, carbon paste electrodes modified with silver particles can be used to detect chloride ions, providing an indirect measurement method. nih.gov

Sensor Type Principle Typical Reagents/Components Application Reference
Ion-Selective ElectrodeDirect PotentiometryPVC membrane, Ionophore (e.g., cyclodextrin)Direct concentration measurement acdlabs.com
Potentiometric TitrationTitrimetryIonic surfactant electrode, Sodium lauryl sulfate titrantQuantification in formulations libretexts.orgyoutube.com
Amperometric SensorAmperometrySilver-modified carbon paste electrodeIndirect detection via chloride ion nih.gov

Voltammetric Techniques for Electrochemical Behavior Studies

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the electrochemical behavior of this compound. These methods involve applying a varying potential to a working electrode (e.g., glassy carbon) and measuring the resulting current.

A cyclic voltammogram can reveal the oxidation and reduction potentials of the compound. For molecules containing amine groups, the electrochemical process often involves the oxidation of the nitrogen atom to form a radical cation, which may be followed by subsequent chemical reactions. nih.gov By studying the peak potentials, peak currents, and scan rate dependence, information about the reaction mechanism, reversibility, and diffusion characteristics of the analyte can be obtained.

While the direct oxidation of the quaternary ammonium cation itself is difficult, voltammetric methods can be highly effective for detecting the chloride counter-ion. researchgate.net The oxidation of Cl⁻ to chlorine gas occurs at a high positive potential. The subsequent reduction of the dissolved chlorine during the reverse scan can be measured, and the current of this reduction peak is proportional to the initial chloride concentration. researchgate.net This provides a sensitive and reliable method for quantifying this compound, especially in acidic media. DPV can be used to enhance sensitivity and lower detection limits for quantitative analysis based on these electrochemical processes.

Advanced Characterization of Aggregation and Self-Assembly

As a surfactant, this compound self-assembles into aggregates, such as micelles, in solution above a certain concentration known as the critical micelle concentration (CMC). Understanding the structure and morphology of these aggregates is crucial for many of its applications.

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS)

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are indispensable, non-invasive techniques for characterizing the nanoscale structure of surfactant aggregates in solution. They provide detailed information on the size, shape, and internal structure of micelles formed by this compound.

In a SAXS or SANS experiment, a beam of X-rays or neutrons is passed through the sample solution, and the scattered radiation is detected at very small angles. The resulting scattering pattern is a function of the size, shape, and electron density (for SAXS) or scattering length density (for SANS) distribution within the aggregates.

Analysis of the scattering data allows for the determination of key structural parameters:

Shape and Size: By fitting the scattering curves to mathematical models of different shapes (e.g., spherical, ellipsoidal, cylindrical), the morphology of the micelles can be determined. For many quaternary ammonium surfactants, aggregates are found to be ellipsoidal. rsc.org

Aggregation Number (Nagg): This is the average number of surfactant molecules in a single micelle.

Core and Shell Dimensions: For core-shell models, the dimensions of the hydrophobic core (formed by the butyl and dodecyl chains) and the hydrophilic shell (formed by the dimethylammonium headgroups and associated counter-ions) can be calculated.

Inter-micellar Interactions: At higher concentrations, a "correlation peak" may appear in the scattering data, providing information about the average distance between micelles.

SANS is particularly powerful for studying these systems due to the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium (B1214612) in the solvent or surfactant). This technique, known as contrast variation, allows specific parts of the aggregate structure to be highlighted or made "invisible" to neutrons, providing unambiguous information about the core, shell, and solvent penetration. SANS studies on similar QACs have shown how factors like counter-ion type can significantly influence micellar growth and structure.

Technique Principle Key Parameters Determined Advantages Reference
SAXS Scattering of X-rays by electron density fluctuationsMicelle shape (e.g., ellipsoidal), size, aggregation number, core/shell radiiHigh flux, good for resolving internal structure rsc.org
SANS Scattering of neutrons by atomic nucleiMicelle shape and size, aggregation number, counter-ion condensation, solvent penetrationIsotopic contrast variation (H/D substitution) allows for detailed structural component analysis

Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique widely used for determining the size distribution of submicron particles and molecules in a liquid medium. materials-talks.com The technique is predicated on the principle of Brownian motion, the random movement of particles resulting from their collision with solvent molecules. nih.gov Smaller particles diffuse more rapidly than larger ones, causing faster fluctuations in the intensity of scattered light. DLS measures these fluctuations to calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic diameter of the particles via the Stokes-Einstein equation. nih.gov

In the context of this compound, a cationic surfactant, DLS is instrumental in characterizing the micelles that form above the critical micelle concentration (CMC). The analysis provides key parameters such as the Z-average diameter, which is the intensity-weighted mean hydrodynamic size, and the Polydispersity Index (PdI), a measure of the broadness of the size distribution. malvernpanalytical.com A PdI value below 0.1 suggests a narrow size distribution, typical of monodisperse standards, while values greater than 0.7 indicate a very broad distribution, which may be less suitable for reliable DLS analysis. malvernpanalytical.com

Zeta potential is another critical parameter that can be measured using DLS instrumentation, typically through the technique of Laser Doppler Velocimetry (LDV) or Phase Analysis Light Scattering (PALS). It quantifies the magnitude of the electrostatic charge on the particle surface, providing insight into the stability of a colloidal dispersion. researchgate.net For micelles of this compound, the positive charge imparted by the quaternary ammonium head group would result in a positive zeta potential. A high absolute zeta potential value indicates strong electrostatic repulsion between particles, leading to a stable dispersion that resists aggregation. researchgate.net

While specific DLS data for this compound is not extensively published, studies on structurally similar alkyldimethylbenzylammonium chlorides (BACs) provide valuable insights. For instance, research on dodecyldimethylbenzylammonium chloride (C12-BAC) has utilized DLS to determine micellar aggregation numbers and diffusion coefficients in aqueous solutions. researchgate.net Such studies demonstrate how factors like alkyl chain length and the ionic strength of the medium can influence micelle size and stability. researchgate.net

Table 1: Illustrative DLS Parameters for Cationic Surfactant Micelles

ParameterTypical Value RangeSignificance
Z-Average Diameter (d.nm) 2 - 10 nmIndicates the average hydrodynamic size of the micelles.
Polydispersity Index (PdI) 0.1 - 0.4Measures the width of the particle size distribution.
Zeta Potential (mV) +30 to +60 mVQuantifies surface charge and predicts colloidal stability.

Note: The data in this table are representative values for cationic surfactant micelles and are intended for illustrative purposes.

Quantification in Complex Environmental and In Vitro Biological Matrices

The quantification of this compound in complex matrices such as soil, sediment, wastewater, and biological fluids presents significant analytical challenges. These matrices contain numerous interfering substances that can affect the accuracy and sensitivity of the analysis. longdom.orgchromatographyonline.com High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) has emerged as the preferred technique for the reliable determination of quaternary ammonium compounds (QACs) like this compound due to its high selectivity and sensitivity. nih.govnih.gov

Effective sample preparation is crucial to isolate the analyte from matrix components and minimize interference. Common extraction techniques include:

Solid-Phase Extraction (SPE): This method is widely used for cleaning up and concentrating QACs from aqueous samples like wastewater. Polymeric SPE cartridges are often employed, demonstrating good recovery rates for various BAC homologues.

Accelerated Solvent Extraction (ASE): For solid matrices like sediment, ASE can be utilized, offering efficient extraction with reduced solvent consumption. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, initially developed for pesticide residue analysis, has been successfully adapted for extracting QACs from various food and environmental samples. researchgate.netaesan.gob.es It typically involves an extraction with acetonitrile followed by a cleanup step using dispersive SPE. nih.gov

A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting endogenous components from the sample either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. longdom.orgchromatographyonline.com Strategies to mitigate matrix effects include the use of matrix-matched calibration standards or stable isotope-labeled internal standards. longdom.org Studies on BACs in human serum and urine have reported matrix effects ranging from -27% (ion suppression) to +15.4% (ion enhancement). nih.gov

Method validation is essential to ensure the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision. ekb.eg Validated methods for QACs have achieved low detection limits. For instance, a method for C12-BAC in sediment reported detection limits in the sub-nanogram per gram range, while analysis in wastewater achieved an LOQ of 4.5 µg/L. researchgate.net In another study focusing on soil and sewage sludge, the LOQ for C12-BAC was found to be as low as 0.1 µg/kg, with recoveries between 47% and 57%. nih.gov

Table 2: Performance of a Validated LC-MS/MS Method for C12-BAC in Environmental Matrices

MatrixSample PreparationLOQAverage Recovery (%)Reference
Wastewater Solid-Phase Extraction (SPE)4.5 µg/L86.0 - 94.6
Sediment Accelerated Solvent Extraction (ASE)<1 µg/kg85 researchgate.net
Soil Ultrasonic Extraction, SPE Cleanup0.1 µg/kg47 - 57 nih.gov
Human Serum Protein Precipitation, SPE0.006 - 1.40 ng/mL61 - 129 nih.gov

Note: This table compiles data from multiple sources to illustrate typical performance characteristics of analytical methods for dodecyldimethylbenzylammonium chloride (C12-BAC), a close analogue and often component of commercial products containing this compound.

Environmental Dynamics and Ecotoxicological Implications of Butyldodecyldimethylammonium Chloride

Environmental Fate and Persistence

Butyldodecyldimethylammonium chloride, a member of the quaternary ammonium (B1175870) compounds (QACs) class, exhibits environmental behaviors characteristic of cationic surfactants. Its fate and persistence are governed by a combination of biological and physical processes.

Biodegradation Pathways and Kinetics in Aquatic and Terrestrial Ecosystems

The biodegradation of QACs can be variable and is influenced by factors such as chemical concentration, alkyl chain length, and the specific microbial populations present. researchgate.net For closely related dialkyl dimethyl ammonium chloride (DDAC) compounds, biodegradation pathways have been proposed involving an N-dealkylation process that produces amines, which are then further dealkylated. researchgate.net The resulting products are ultimately labile to complete mineralization to carbon dioxide and water. researchgate.net In the case of benzyldimethylalkylammonium chlorides (BACs), another related QAC group, biodegradation by bacteria such as Aeromonas hydrophila has been shown to initiate with the cleavage of the C-N bond, followed by demethylation and deamination reactions. bohrium.com

However, persistence has also been noted. Some studies on DDAC in aquatic systems under laboratory conditions showed stability against microbial degradation, with calculated aerobic and anaerobic half-lives of 180 days and 261 days, respectively. researchgate.net Similarly, an aerobic soil metabolism study found DDAC to be stable, with minimal degradation observed over a 365-day period. researchgate.netresearchgate.net Conversely, other reports suggest that certain alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC) compounds are readily biodegradable. iwaponline.com

Abiotic Degradation Mechanisms (Photolysis, Hydrolysis)

Abiotic degradation plays a limited role in the environmental breakdown of this compound and related QACs. These compounds have been found to be hydrolytically stable in a pH range of 5 to 9. researchgate.netresearchgate.net

They are also generally stable to photodegradation in aqueous solutions. researchgate.netresearchgate.net However, the presence of a photosensitizer can facilitate degradation; for instance, ADBAC has been shown to degrade with a half-life of 7.1 days under such conditions. researchgate.netiwaponline.com In soil environments, DDAC is not considered subject to photodegradation. researchgate.net

Sorption Behavior and Mobility in Soil and Sediment Systems

A dominant characteristic of this compound and other QACs is their strong tendency to bind to solid phases. As cationic molecules, they readily adsorb to negatively charged particles common in the environment, such as clay, soil organic matter, and sediments. iwaponline.comnih.gov This strong sorption behavior significantly limits their mobility in the environment. researchgate.netnih.gov

Studies on benzalkonium chlorides have shown that their adsorption to agricultural soils fits the Langmuir model, with higher adsorption occurring in soils with greater clay content. nih.gov The strong binding affinity results in very low leaching potential. nih.gov For example, column tests demonstrated that less than 1% of the available benzalkonium dimethyl dodecyl ammonium chloride (BDDA) leached through a sandy loam soil column. nih.gov Similarly, DDAC is classified as immobile in soil, exhibiting high Freundlich adsorption coefficient (Kads) values ranging from 1,095 in sand to 32,791 in silty clay loam. researchgate.net This strong adsorption means that QACs released into wastewater are largely removed by partitioning to sludge during the treatment process. iwaponline.com Consequently, these compounds are not expected to significantly contaminate groundwater via leaching. researchgate.net

Volatilization and Atmospheric Transport Considerations

Volatilization is not a significant environmental fate pathway for this compound. QACs are characterized by extremely low vapor pressures. researchgate.net For instance, the vapor pressure for ADBAC is reported as 3.53 × 10⁻¹² mm Hg and for DDAC as 2.33 × 10⁻¹¹ mm Hg. researchgate.net Due to these properties, these compounds are not expected to volatilize from soil or water surfaces to any significant degree, precluding meaningful atmospheric transport. researchgate.netiwaponline.com

Ecotoxicity to Non-Target Organisms

The cationic surfactant nature of this compound and its analogues makes them biologically active, posing a risk to non-target organisms, particularly in aquatic environments. nih.gov

Aquatic Ecotoxicity (Algae, Invertebrates, Fish)

Quaternary ammonium compounds are known to be toxic to a wide range of aquatic life. orst.edu The toxicity is generally high, with some QACs demonstrating lethal or inhibitory effects at concentrations in the low microgram-per-liter range. nih.govnih.gov The general order of sensitivity to many QACs is invertebrates > fish > algae, though this can vary with the specific compound and species. researchgate.net

Algae: QACs are generally considered highly toxic to algae. nih.gov The positive charge on the QAC molecule facilitates strong binding to the negatively charged surfaces of algal cells. nih.gov For representative compounds like BACs and DADMACs, 50% effective concentrations (EC50s) can be as low as 14 µg/L and 11 µg/L, respectively. nih.gov

Invertebrates: Aquatic invertebrates, such as Daphnia magna, are often the most sensitive organisms to QACs. nih.govnih.gov Didecyldimethylammonium chloride (DDAC) has been reported to affect Daphnia magna at levels as low as 0.03 mg/L (30 µg/L). researchgate.net Other studies have found acute EC50 values for Daphnia magna to be 5.8 µg/L for BACs and 18 µg/L for DADMACs. nih.gov

Fish: Fish species are also susceptible to the toxic effects of QACs. orst.edu The mode of action often involves disruption of cellular membranes, with exposed areas like the gills being particularly vulnerable. researchgate.net Didecyldimethylammonium chloride is considered moderately to highly toxic to fish. orst.eduherts.ac.uk A 96-hour median lethal concentration (LC50) for DDAC in juvenile rainbow trout (Oncorhynchus mykiss) was reported as 0.409 mg/L (409 µg/L). researchgate.net A review of acute toxicity data for freshwater fish found LC50 values as low as 64 µg/L for BACs. nih.gov

The following table summarizes acute toxicity data for representative quaternary ammonium compounds.

Organism TypeSpeciesCompound TypeEndpointValue (µg/L)Reference
AlgaeFreshwater AlgaeDADMAC C10:C10EC5011 nih.gov
AlgaeFreshwater AlgaeBAC C12-C16EC5014 nih.gov
InvertebrateDaphnia magnaBAC C12-C1648h EC505.8 nih.gov
InvertebrateDaphnia magnaBenzalkonium ChlorideEC505.9 nih.gov
InvertebrateDaphnia magnaDADMAC C10:C1048h EC5018 nih.gov
InvertebrateDaphnia magnaDDACLC5030 researchgate.net
FishFreshwater SpeciesBACsLC5064 nih.gov
FishFathead MinnowBenzalkonium ChlorideLC50280 nih.gov
FishRainbow TroutDDAC96h LC50409 researchgate.net

Terrestrial Ecotoxicity (Soil Microorganisms, Plants, Invertebrates)

The introduction of this compound (BDDMAC) into terrestrial ecosystems raises concerns due to its biocidal properties. As a cationic surfactant, it strongly adsorbs to soil particles, particularly clay and organic matter, which influences its bioavailability and toxicity to terrestrial organisms. researchgate.netvu.nlnih.gov

Soil Microorganisms:

Soil microorganisms are fundamental to nutrient cycling and soil health. BDDMAC can adversely affect these microbial communities. Studies on related quaternary ammonium compounds (QACs) have shown that their presence can alter the microbial community structure. For instance, exposure to benzalkonium chlorides (BACs), a group of QACs, led to a decrease in the alpha diversity of the soil microbial community and an enrichment of specific phyla like Crenarchaeota and Proteobacteria. researchgate.net This shift in microbial populations can have cascading effects on soil processes such as nitrogen and carbon transformation. criver.comchemsafetypro.com High concentrations of chloride, a component of BDDMAC, have also been shown to affect indigenous microbial communities in soil. nih.gov

Plants:

The phytotoxicity of QACs, including BDDMAC, has been documented in various plant species. The effects are often concentration-dependent and vary between plant species. For example, studies on other QACs like tetraethylammonium (B1195904) chloride have demonstrated significant growth inhibition in sensitive plants such as spring barley, affecting root and shoot length as well as biomass. nih.gov In contrast, other plants like the common radish have shown more resistance. nih.gov Symptoms of phytotoxicity can include reduced content of photosynthetic pigments and oxidative stress, leading to cellular damage. nih.govnih.gov The strong sorption of BDDMAC to soil can limit its uptake by plants, but in soils with low clay and organic matter content, its mobility and potential for plant accumulation could be higher. researchgate.netresearchgate.net

Invertebrates:

Soil invertebrates, such as earthworms and springtails, play a crucial role in soil aeration, decomposition, and nutrient cycling. vu.nl The toxicity of BDDMAC to these organisms is a significant concern. While specific data for BDDMAC is limited, studies on similar cationic surfactants like dimethyldioctadecylammonium (B77308) chloride (DODMAC) have shown that sediment-dwelling invertebrates can be exposed through ingestion of contaminated particles. nih.gov The toxicity of pesticides and other chemicals to soil invertebrates is known to be influenced by soil properties like organic matter content, with higher organic matter generally reducing bioavailability and toxicity. vu.nlnih.gov Given BDDMAC's propensity to bind to soil, its direct toxicity to invertebrates may be mitigated, but ingestion of sorbed compounds remains a key exposure route. nih.gov

Table 1: Summary of Terrestrial Ecotoxicity Studies on Related Quaternary Ammonium Compounds

Organism Group Test Organism Compound Endpoint Observed Effect
Microorganisms Soil Microbial Community Benzalkonium Chlorides (BACs) Community Structure Decrease in alpha diversity, enrichment of Crenarchaeota and Proteobacteria. researchgate.net
Plants Spring Barley (Hordeum vulgare) Tetraethylammonium chloride Growth Inhibition Inhibition of plant length, root length, and fresh weight. nih.gov
Plants Common Radish (Raphanus sativus) Tetraethylammonium chloride Growth Inhibition Showed more resistance but phytotoxic symptoms at high concentrations. nih.gov
Invertebrates Oligochaete (Lumbriculus variegatus) DODMAC Chronic Toxicity (NOEC) >5738 mg/kg dw. nih.gov
Invertebrates Oligochaete (Tubifex tubifex) DODMAC Chronic Toxicity (NOEC) >1515 mg/kg dw. nih.gov
Invertebrates Nematode (Caenorhabditis elegans) DODMAC Chronic Toxicity (NOEC) >1351 mg/kg dw. nih.gov

NOEC: No Observed Effect Concentration dw: dry weight

Bioaccumulation and Biomagnification Potential in Ecological Food Webs

Bioaccumulation is the process where a chemical substance is absorbed by an organism from its environment and accumulates in its tissues at a concentration higher than in the surrounding medium. cimi.org Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.org

For this compound, its potential for bioaccumulation is linked to its physicochemical properties. As a cationic surfactant, it has a high affinity for binding to organic matter and sediments. orst.edu This sorption can reduce its bioavailability in the water column but makes it accessible to benthic organisms and soil-dwelling invertebrates. nih.gov

The U.S. Environmental Protection Agency (EPA) has noted that for ADBAC, there is currently no available tool to quantify the bioaccumulation potential in terrestrial food webs. regulations.gov While the log Kow (octanol-water partition coefficient) is often used to predict bioaccumulation potential, for surface-active compounds like BDDMAC, experimental determination of log Kow is challenging. epa.gov An estimated log Kow for a similar compound, benzyldimethyloctadecyl ammonium chloride, was 5.87, but this should be interpreted with caution. epa.gov

The potential for biomagnification of BDDMAC in terrestrial or aquatic food webs is not well-documented. For a substance to biomagnify, it must be persistent in the environment, bioavailable, and readily transferred between trophic levels. cimi.org While BDDMAC can persist in sediments, its strong binding to particulate matter may limit its transfer up the food chain. The metabolism of the compound within organisms can also reduce the potential for biomagnification. epa.gov

Transformation Products and Their Environmental Relevance

Once released into the environment, this compound can undergo various transformation processes, including biodegradation and photolysis, leading to the formation of transformation products (TPs). nih.govnih.gov The environmental relevance of these TPs depends on their persistence, mobility, and toxicity, which can differ from the parent compound. nih.gov

The degradation of QACs in the environment is a complex process. In laboratory studies conducted for the reregistration of ADBAC, no major degradates were identified. epa.gov However, environmental transformation of organic contaminants can be driven by both biotic (e.g., microbial metabolism) and abiotic (e.g., oxidation, photodegradation, hydrolysis) factors. nih.govnih.gov

The primary transformation processes for many organic pollutants in soil and water are hydrolysis, photolysis, metabolism by microorganisms, and microbial activity. nih.gov These processes can lead to a wide array of TPs. For example, biotransformation of some pesticides can involve reactions like hydroxylation, dealkylation, and nucleophilic substitution of halogens. nih.gov

The resulting TPs may be more or less toxic than the original BDDMAC. Therefore, a comprehensive environmental risk assessment should ideally include the potential effects of its significant transformation products. nih.gov Identifying these TPs in complex environmental matrices requires advanced analytical techniques like high-resolution mass spectrometry. nih.gov

Risk Assessment Methodologies for Environmental Concentrations

Environmental risk assessment for chemicals like this compound involves a systematic process to evaluate the potential adverse effects on the environment. This process typically includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.goviwaponline.com

A common approach for risk characterization is the use of a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). nih.govrsc.org

Predicted Environmental Concentration (PEC): This is an estimation of the concentration of a substance in various environmental compartments (water, soil, sediment). It is based on factors such as the amount of the chemical used, its release patterns, and its fate and transport in the environment. researchgate.net

Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. It is derived from ecotoxicity data (e.g., LC50, EC50, NOEC) from laboratory or field studies on representative organisms. chemsafetypro.com These values are then divided by an assessment factor to account for uncertainties. chemsafetypro.com

If the RQ is greater than 1, it indicates a potential risk to the environment, suggesting that further investigation or risk management measures may be necessary. nih.goviwaponline.com

For QACs, environmental risk assessments have been conducted in various regions. For instance, a study in Austria screened surface waters and wastewater effluents for benzalkonium chlorides and dialkyldimethylammonium chlorides. The risk evaluation found that the PEC/PNEC ratio was above 1 for some rivers, indicating a potential risk to sensitive aquatic organisms. nih.goviwaponline.com

The strong adsorption of BDDMAC to soil and sediment is a critical factor in its environmental risk assessment. While this reduces its concentration in the water phase, it leads to its accumulation in soil and sediment, making these compartments the primary focus for terrestrial and benthic risk assessments. nih.govbohrium.com

Applications and Performance in Material Science and Engineering

Development of Antimicrobial Coatings and Surfaces Incorporating Butyldodecyldimethylammonium Chloride

The development of materials that can actively combat microbial contamination is a critical area of research, with applications ranging from medical devices to industrial equipment. This compound is utilized to create "contact-killing" surfaces. The primary mechanism involves the electrostatic attraction between the cationic QAC and the negatively charged bacterial cell membrane. mdpi.com Subsequent insertion of the hydrophobic alkyl chains into the lipid bilayer disrupts the membrane, leading to leakage of cellular contents and cell death. nih.gov This approach avoids the leaching of biocides into the environment, offering a more durable and potentially safer alternative to traditional antimicrobial methods. nih.govmdpi.com

To create non-leaching antimicrobial surfaces, this compound or similar QACs must be firmly anchored to the material's surface. Several strategies have been developed for this purpose, broadly categorized as covalent and non-covalent immobilization.

Covalent Immobilization ("Grafting to" and "Grafting from"): This approach creates a strong, permanent bond between the QAC and the substrate.

Silanization: Silane coupling agents, such as 3-(trimethoxysilyl)propyldimethyloctadecyl ammonium (B1175870) chloride (a related QAC), can be used to form covalent bonds with hydroxylated surfaces like glass, silica (B1680970), and certain metal oxides. researchgate.net This method creates a stable, cross-linked antimicrobial layer.

Polymerization Techniques: Surface-initiated polymerization is a powerful tool for creating dense polymer brushes containing QAC moieties. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) allow for precise control over the length and density of the polymer chains, which are critical factors for antimicrobial efficacy. nih.govmdpi.com

Click Chemistry: Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) provide a highly efficient and specific method for attaching QAC molecules with corresponding functional groups onto a surface. nih.gov

Non-Covalent Immobilization: These methods rely on weaker interactions, such as electrostatic forces or physical adsorption.

Layer-by-Layer (LbL) Assembly: This technique involves the sequential deposition of oppositely charged polymers. A surface can be coated with a negative polyelectrolyte, followed by a cationic polymer containing this compound moieties, building up a multilayered antimicrobial film.

Reactive Blending: For polymeric materials, QAC-containing copolymers can be blended and cross-linked with matrix polymers. The crosslinking reaction between complementary groups, such as carboxylic acid and epoxide groups, physically entraps and stabilizes the antimicrobial component within the coating. mdpi.com

The choice of immobilization strategy depends on the substrate material, the desired durability of the coating, and the specific application's requirements.

The effectiveness of this compound-based coatings is highly dependent on the substrate material.

Polymers: QACs have been successfully incorporated into a wide range of polymers, including dental acrylic resins and materials for medical devices. rsc.org In one study, incorporating a related compound, benzyldimethyldodecyl ammonium chloride (C12BDMA-Cl), into a denture-base resin at 3 wt.% demonstrated significant antifungal activity against Candida albicans without compromising the material's mechanical performance, such as flexural strength and microhardness. nih.gov The primary challenge with polymers is ensuring a strong bond between the hydrophilic QAC and the often hydrophobic polymer surface, which can be overcome by surface pre-treatment or the use of compatibilizers.

Metals: On metallic surfaces like stainless steel, QACs serve a dual purpose: antimicrobial action and corrosion inhibition. worktribe.com Studies on benzyldimethyldodecylammonium chloride have shown that it effectively mitigates the formation of biofilms by sulfate-reducing bacteria, a common cause of microbially induced corrosion. worktribe.com The adsorption of the QAC onto the metal surface forms a protective layer that acts as a barrier against corrosive agents and microbes. The stability and effectiveness of these coatings can be influenced by environmental factors such as pH and temperature. nih.gov

Ceramics: Modifying chemically inert ceramic surfaces, such as zirconia, for antimicrobial purposes is challenging. However, recent research has demonstrated the successful application of QAC-containing polymers to zirconia surfaces. nih.gov By first creating a silicate (B1173343) epitaxial transition layer on the zirconia, an antibacterial polymer containing a methacryloyloxy-hexadecyl-dimethyl-ammonium chloride (MHD-QAC) monomer could be successfully bonded. The resulting modified ceramic surface exhibited a high antibacterial rate (up to 99%) and good biocompatibility, making it a promising approach for dental implants and restorations to prevent secondary caries. nih.gov

Performance of QAC-Modified Substrates
SubstrateQAC ExampleModification MethodKey FindingReference
Denture-Base Resin (Polymer)Benzyldimethyldodecyl ammonium chlorideIncorporation during polymerization3 wt.% addition provided antifungal activity without loss of mechanical strength. nih.gov
Stainless Steel (Metal)Benzyldimethyldodecylammonium chlorideAdsorption from solutionMitigated biofilm formation and reduced corrosion current density. worktribe.com
Zirconia (Ceramic)MHD-QAC PolymerBonding to a silicate epitaxial layerAchieved up to 99% antibacterial rate on a chemically inert surface. nih.gov

Role in Nanomaterial Synthesis and Functionalization

The surfactant properties of this compound make it a valuable tool in nanotechnology. It can act as a stabilizing agent, a shape-directing agent, and a functional coating in the synthesis and application of various nanomaterials.

In the synthesis of metallic nanoparticles, such as gold (AuNPs) or silver chloride (AgCl) nanoparticles, this compound can play multiple roles.

Stabilizing Agent: During nanoparticle formation, the QAC molecules can adsorb onto the nascent particle surface. The positively charged hydrophilic heads orient towards the aqueous phase, while the hydrophobic tails interact with the nanoparticle core. This creates a charged layer that prevents the nanoparticles from aggregating through electrostatic repulsion, ensuring a stable colloidal dispersion. rsc.orgresearchgate.net

Shape-Directing Agent: The preferential adsorption of surfactant molecules onto specific crystallographic faces of a growing nanocrystal can alter the relative growth rates of these faces. This allows for the controlled synthesis of nanoparticles with specific shapes, such as nanorods or triangular plates, which can have unique optical and catalytic properties. nih.gov

Reducing Agent: In some syntheses, particularly for gold nanoparticles, amine-containing compounds can also act as reducing agents, converting gold ions (Au³⁺) to elemental gold (Au⁰). nih.gov While the primary role of this compound is stabilization, related QACs with different functional groups can contribute to the reduction process.

The concentration of the surfactant relative to the metal precursor is a critical parameter that influences the final size and stability of the nanoparticles. rsc.org

This compound is used to functionalize nanoparticles that are then integrated into larger material matrices, creating nanocomposites with enhanced properties.

Antimicrobial Nanocomposites: Nanoparticles like mesoporous silica (MSNs) or clay can be functionalized with QACs. mdpi.comresearchgate.net These functionalized nanoparticles can then be dispersed within a polymer matrix (e.g., a coating or bulk plastic). This approach offers several advantages: it provides a high surface area for antimicrobial activity, can improve the dispersion of nanoparticles within the polymer, and can create a dual-action system where the QAC provides contact-killing functionality while the nanoparticle itself may be loaded with other agents. mdpi.comdu.ac.ir

Enhanced Material Properties: The incorporation of QAC-modified nanoparticles can also improve the physical properties of the host material. For example, in poly(diallyldimethylammonium chloride)/clay nanocomposites, the polymer helps to separate (intercalate) the clay layers, which can lead to improved thermal stability and barrier properties in the final material. researchgate.net The QAC functionalization ensures compatibility and strong interaction between the nanofiller and the polymer matrix.

Interactions with Engineering Materials and Substrates

The interaction of this compound with engineering materials is governed by a combination of electrostatic and hydrophobic forces. Understanding these interactions is crucial for designing effective and durable coatings and functional surfaces.

Electrostatic Interactions: As a cationic surfactant, this compound readily adsorbs to negatively charged surfaces. Many materials, including silica, glass, and certain clays, carry a negative surface charge in aqueous environments at neutral pH. nih.govresearchgate.net The positively charged ammonium headgroup of the QAC is strongly attracted to these surfaces, forming the initial layer of adsorption. mdpi.com

Hydrophobic Interactions: Following the initial electrostatic attraction, hydrophobic interactions between the alkyl chains (particularly the longer dodecyl chain) of adjacent adsorbed QAC molecules become significant. nih.govresearchgate.netresearchgate.net This cooperative effect leads to the formation of surfactant aggregates or bilayers on the surface, even at concentrations below the bulk critical micelle concentration. These hydrophobic interactions are also critical for the compound's ability to disrupt bacterial membranes. mdpi.com For interactions with hydrophobic polymer surfaces like polystyrene, the hydrophobic tail of the QAC plays a dominant role in adsorption. rsc.org

Interaction with Metals: The adsorption of QACs onto metal surfaces like stainless steel is complex. It can involve electrostatic interactions with the passivating oxide layer and potential coordination between the nitrogen atom and metal atoms on the surface. worktribe.com The formation of a dense, oriented layer of QAC molecules acts as a physical barrier, inhibiting both corrosion and microbial attachment. mdpi.comresearchgate.net

The interplay of these forces dictates the orientation, density, and stability of the immobilized this compound layer, which in turn determines its performance as an antimicrobial agent or functional coating.

Summary of Interactions with Materials
Interaction TypeMechanismRelevant SubstratesSignificance
ElectrostaticAttraction between cationic QAC head and negatively charged surface sites.Silica, Glass, Clays, Metal Oxides, BacteriaInitiates adsorption and is the primary driver for antimicrobial action.
HydrophobicAttraction between the alkyl chains of adjacent QAC molecules and with nonpolar surfaces.Polymers (e.g., Polystyrene), Self-Assembled LayersStabilizes adsorbed layers, drives membrane disruption, and facilitates adsorption on nonpolar materials.
Coordination/ChemisorptionPotential bonding between QAC heteroatoms (N) and metal surface atoms.Metals (e.g., Stainless Steel, Iron)Contributes to the formation of a stable, corrosion-inhibiting film.

Corrosion Inhibition Mechanisms on Metal Surfaces

Quaternary ammonium compounds like this compound are recognized as effective corrosion inhibitors, particularly for metals such as steel in acidic environments. bu.edu.egnih.gov The primary mechanism of inhibition involves the adsorption of the QAC molecule onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. nih.govalfa-chemistry.com

The inhibition process is generally understood to occur through the following steps:

Electrostatic Attraction: In acidic solutions, metal surfaces typically carry a negative charge. The positively charged quaternary ammonium head of the this compound molecule is electrostatically attracted to this negatively charged surface. alfa-chemistry.comresearchgate.net

Adsorption and Film Formation: Following the initial electrostatic attraction, the molecule adsorbs onto the metal. The long dodecyl and shorter butyl chains, which are non-polar and hydrophobic, orient themselves away from the metal surface, forming a dense, hydrophobic film. alfa-chemistry.com This film acts as a physical barrier, hindering the diffusion of corrosive species (like chloride ions) and hydrogen ions to the metal surface. alfa-chemistry.commdpi.com

Mixed-Type Inhibition: Polarization studies of various QACs show that they typically function as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process by blocking the active sites on the metal surface. bu.edu.egnih.gov

The effectiveness of the inhibition is dependent on the concentration of the inhibitor and the molecular structure. bu.edu.egresearchgate.net Research on different QACs indicates that longer alkyl chains can lead to higher inhibition efficiency due to a more robust protective film. The adsorption of these compounds on steel surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. bu.edu.egresearchgate.net

Inhibitor CompoundMetal/AlloyCorrosive MediumInhibition Efficiency (%)Reference Concentration
1,1′-(1,4-phenylenebis(methylene))bis(4-formylpyridin-1-ium) (PMBF)C1018 Steel17.5% HCl98.542.02 × 10⁻⁵ M
Phenacyl quinolinium bromide (PaQBr)N-80 Steel17.5% HCl97.735.6 mM
Quaternium-22 (Q-22)C1018 Steel5 M HCl512.22 mmol L⁻¹

Surface Wettability Modification and Adhesion Promotion

The amphiphilic nature of this compound allows it to function as a surfactant, adsorbing at interfaces and altering surface properties such as wettability. whamine.com When applied to a surface, the cationic head group adsorbs, while the hydrophobic butyl and dodecyl tails orient themselves away from the substrate. This modification changes the surface energy, which in turn alters the contact angle of liquids on the surface, thereby modifying its wettability.

This property is utilized in various applications. For instance, modifying a polyacrylonitrile (B21495) (PAN) electrospun nanofibrous membrane with a similar compound, benzyl (B1604629) dimethyl dodecyl chlorophenyl ammonium, was shown to enhance its capacity for phosphate (B84403) adsorption from wastewater. mdpi.com The modification introduces positive charges to the surface, which improves the electrostatic attraction of anionic species. mdpi.com

By altering surface wettability, these compounds can also act as adhesion promoters. Improved wetting of a substrate by a coating or adhesive is crucial for establishing strong interfacial bonds. By reducing the surface tension, surfactants like this compound can facilitate the spreading of adhesives, leading to more uniform coverage and enhanced adhesion.

Applications in Water Treatment Technologies

In the realm of water treatment, this compound and other QACs are investigated for their potential in controlling biological fouling on membranes and, conversely, for their role as precursors in the formation of disinfection byproducts.

Membrane Biofouling Control

Membrane biofouling, the accumulation of microorganisms on membrane surfaces, is a significant operational challenge in water treatment, leading to reduced efficiency and increased costs. mdpi.comconsensus.app QACs are employed as antimicrobial agents to mitigate this issue. researchgate.net Modifying membrane surfaces by grafting or coating them with QACs imparts bactericidal properties. nih.govnih.gov

The mechanism of biofouling control involves:

Antimicrobial Action: The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. researchgate.net

Anti-Adhesion: Modifying a membrane surface with QACs can increase its hydrophilicity, which has been shown to reduce the initial adhesion of bacteria, a critical first step in biofilm formation. mdpi.comnih.govnih.gov

Studies have demonstrated that QAC-modified membranes exhibit high antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For example, a polyvinylidene fluoride (B91410) (PVDF) membrane modified with QACs showed an inhibition rate of approximately 99.9% for both Escherichia coli and Staphylococcus aureus. nih.govnih.gov This dual-action approach of killing microbes on contact and preventing their attachment makes QACs a valuable tool in developing anti-biofouling membranes for wastewater treatment and desalination. consensus.appnih.gov

Membrane TypeModificationTarget MicroorganismInhibition Rate (%)
Polyvinylidene fluoride (PVDF)Grafted with Quaternary Ammonium Compounds (QACs)Escherichia coli~99.9
Polyvinylidene fluoride (PVDF)Grafted with Quaternary Ammonium Compounds (QACs)Staphylococcus aureus~99.9
Polyvinylidene fluoride (PVDF)Grafted with 1-vinyl-3-butylimidazolium chlorideEscherichia coliExcellent Bactericidal Properties
Polyvinylidene fluoride (PVDF)Grafted with 1-vinyl-3-butylimidazolium chlorideStaphylococcus aureusExcellent Bactericidal Properties

Disinfection Byproduct Formation Research

While beneficial for their antimicrobial properties, QACs, including this compound, are also recognized as precursors to the formation of disinfection byproducts (DBPs) in drinking water treatment. digitellinc.comunlv.edu When chemical disinfectants like chlorine or chloramine (B81541) are used to treat water containing QACs, they can react to form potentially harmful DBPs. unlv.eduunlv.edunih.gov

Research has shown that QACs can serve as precursors for several classes of DBPs:

Trihalomethanes (THMs): Compounds like chloroform (B151607) are formed, with molar yields varying based on the specific QAC structure. digitellinc.comunlv.edu

Haloacetonitriles (HANs): Dichloroacetonitrile is a common DBP formed from the reaction of QACs with disinfectants. digitellinc.comunlv.edu

N-nitrosamines: Compounds such as N-nitrosodimethylamine (NDMA) have been identified as byproducts, particularly from QACs with specific structural features. digitellinc.commontclair.edu

The presence of bromide in the source water can shift the speciation of DBPs from chlorinated to more brominated forms, which can have different toxicological profiles. digitellinc.comunlv.edu Studies investigating various QACs have quantified their DBP formation potential, highlighting that those with aromatic structures may have higher DBP molar yields compared to those with only alkyl chains. digitellinc.com This research is critical for managing water quality and understanding the unintended consequences of the presence of compounds like QACs in water sources that undergo chemical disinfection. unlv.eduengineering.org.cn

Quaternary Ammonium Compound (QAC) PrecursorDisinfectantDisinfection Byproduct (DBP)Molar Yield (µmol/mol)
Dodecyltrimethylammonium chloride (DTMA)MonochloramineDichloroacetonitrile4.5 - 4000 (range across 7 QACs)
Dodecyltrimethylammonium chloride (DTMA)Free ChlorineDichloroacetonitrile8.3 - 980 (range across 7 QACs)
Dodecyltrimethylammonium chloride (DTMA)MonochloramineTrichloromethane36 - 3140 (range across 7 QACs)
Benzalkonium chloride (BAC)Ozonation + ChloraminationDichloroacetonitrileup to 479
Benzalkonium chloride (BAC)Ozonation + ChlorinationDichloroacetic acidup to 1980

Theoretical and Computational Studies of Butyldodecyldimethylammonium Chloride

Molecular Modeling and Simulation

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the study of complex molecular systems and their dynamic behavior. For a surfactant like butyldodecyldimethylammonium chloride, these techniques would be invaluable for understanding its interactions with biological systems and its aggregation properties.

Molecular Dynamics (MD) Simulations of Membrane Interactions

Molecular dynamics simulations are instrumental in elucidating the interactions between molecules and biological membranes. For quaternary ammonium (B1175870) compounds, these simulations can reveal mechanisms of membrane disruption, permeability, and the influence of the compound on lipid bilayer properties.

Despite the utility of this method, dedicated MD simulation studies detailing the interaction of this compound with cell membranes were not found in the reviewed scientific literature. Such studies would be expected to provide data on:

Insertion Depth: The depth to which the butyl and dodecyl chains penetrate the lipid bilayer.

Lipid Order: The effect of the compound on the ordering of lipid acyl chains.

Membrane Thinning/Thickening: Changes in the thickness of the lipid bilayer upon interaction with the compound.

Pore Formation: The potential for the compound to induce pores or other defects in the membrane.

Without specific studies, no data tables or detailed research findings on the membrane interactions of this compound can be presented.

Docking Studies with Biological Targets (e.g., Enzymes, Proteins)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a protein or enzyme.

A comprehensive search of the literature did not yield any specific molecular docking studies involving this compound with biological targets such as enzymes or proteins. Research in this area would typically involve:

Binding Affinity Prediction: Calculation of the free energy of binding to estimate the strength of the interaction.

Identification of Key Residues: Determining which amino acid residues in the protein's active or allosteric site are crucial for binding.

Conformational Analysis: Understanding the conformational changes in both the ligand and the protein upon binding.

As no such studies have been published, no data on binding affinities or key interacting residues for this compound can be provided.

Self-Assembly Simulations of Micelles and Aggregates

As an amphiphilic molecule, this compound is expected to self-assemble into micelles or other aggregates in aqueous solutions above a certain concentration. Molecular dynamics simulations are a key tool for investigating the thermodynamics and kinetics of this process.

No specific simulation studies on the self-assembly of this compound micelles or aggregates were identified. Research in this area would provide valuable information on:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.

Aggregation Number: The average number of molecules in a micelle.

Micelle Shape and Size: The geometry (e.g., spherical, cylindrical) and dimensions of the aggregates.

Thermodynamics of Micellization: The energetic driving forces behind self-assembly.

Consequently, no data tables or detailed findings on the simulated self-assembly of this compound are available.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide fundamental insights into molecular stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis and Reactivity Prediction

Quantum chemical methods such as Density Functional Theory (DFT) can be used to analyze the electronic structure of a molecule, providing information about charge distribution, molecular orbitals, and reactivity.

No specific publications detailing quantum chemical calculations on the electronic structure and reactivity of this compound were found. A typical study in this area would report on:

Atomic Charges: The partial charge distribution across the atoms of the molecule.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding chemical reactivity.

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity, which predict the reactive behavior of the molecule.

Without these studies, no data on the electronic properties or predicted reactivity of this compound can be presented.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are also employed to predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions can be used to interpret and validate experimental data.

The scientific literature does not appear to contain any studies that have computationally predicted and validated the spectroscopic properties of this compound. Such research would typically generate data tables comparing theoretical and experimental values for:

NMR Chemical Shifts: Predicted ¹H and ¹³C chemical shifts.

Vibrational Frequencies: Calculated IR and Raman active vibrational modes.

Electronic Transitions: Predicted wavelengths and oscillator strengths for UV-Vis absorption.

In the absence of such computational studies, a theoretical validation of the spectroscopic properties of this compound is not available.

While theoretical and computational methods offer a powerful lens through which to study the molecular behavior of chemical compounds, there is a notable gap in the scientific literature concerning this compound. The specific areas of molecular dynamics simulations of membrane interactions, protein docking, self-assembly, and quantum chemical calculations of electronic structure and spectroscopic properties remain unexplored for this particular compound. Future research in these areas would be highly valuable for elucidating its fundamental properties and potential applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound

Theoretical and computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, provide valuable insights into the biological activity and environmental behavior of chemical compounds. While specific QSAR and QSPR models exclusively for this compound are not extensively documented in publicly available literature, a substantial body of research exists for the broader class of alkyl dimethyl benzyl (B1604629) ammonium chlorides (ADBACs), to which this compound belongs. This section will, therefore, draw upon predictive models developed for structurally similar quaternary ammonium compounds (QACs), particularly those with C12-C14 alkyl chains, to infer the probable characteristics of this compound.

Predictive Models for Antimicrobial Efficacy

QSAR models for quaternary ammonium compounds are instrumental in predicting their antimicrobial efficacy, thereby guiding the synthesis of new, more effective biocidal agents. These models establish a mathematical relationship between the structural or physicochemical properties of the compounds and their observed antimicrobial activity.

A primary factor influencing the antimicrobial potency of QACs is the length of the n-alkyl chain. nih.govresearchgate.net Research has consistently shown that the antimicrobial activity is significantly related to the lipophilicity of the molecule, which is largely determined by the alkyl chain length. drugbank.com The general consensus from various studies is that the peak antimicrobial activity for QACs against both Gram-positive and Gram-negative bacteria is observed when the alkyl chain is between 12 and 16 carbons long. nih.govdrugbank.com This is because the alkyl chain's length governs the compound's ability to partition into and disrupt the bacterial cell membrane. drugbank.com

Predictive models often use descriptors such as hydrophobicity (log P), molecular volume, and electronic properties to correlate with the minimum inhibitory concentration (MIC), a measure of antimicrobial effectiveness. For the ADBAC class of compounds, it has been demonstrated that variations in the alkyl chain length directly impact their bactericidal activities. researchgate.net

The following interactive table summarizes the generalized relationship between alkyl chain length and antimicrobial efficacy for ADBACs, which is predictive for this compound.

Alkyl Chain LengthPredicted Antimicrobial EfficacyRationale
< C10Lower EfficacyInsufficient lipophilicity to effectively penetrate the bacterial cell membrane. researchgate.net
C12 - C16Optimal EfficacyBalanced hydrophilic-lipophilic properties allow for effective interaction with and disruption of the cell membrane. researchgate.netdrugbank.com
> C18Lower EfficacyExcessive lipophilicity can hinder transport to the cell membrane and reduce aqueous solubility. researchgate.netnih.gov

These models confirm that this compound, with its C12 (dodecyl) chain, is situated within the optimal range for high antimicrobial activity.

Environmental Fate and Transport Prediction Models

QSPR models are employed to predict the environmental fate and transport of chemicals, including their persistence, mobility, and potential for bioaccumulation. For quaternary ammonium compounds like this compound, key environmental processes include biodegradation, sorption to soil and sediment, and potential photodegradation.

The environmental behavior of QACs is largely governed by their cationic nature and surfactant properties, which lead to strong sorption to negatively charged surfaces such as sewage sludge, soils, and sediments. nih.gov This sorption is a critical factor in their environmental distribution and significantly reduces their concentration in the aqueous phase. nih.gov

Biodegradation is another crucial aspect of the environmental fate of ADBACs. QSPR models can predict the likelihood and rate of biodegradation based on molecular structure. Studies have shown that the length of the alkyl chain also influences biodegradability. For instance, ADBACs with shorter alkyl chains (C8, C10, C12, C14) have been found to be more readily biodegradable than those with longer chains (C16, C18). nih.gov One study reported biodegradation rates of 79-95% for C12 and C14 ADBACs under specific test conditions, while C16 and C18 ADBACs showed little to no degradation. nih.gov

The following interactive table outlines the predicted environmental fate characteristics of ADBACs based on their structural properties, which can be extrapolated to this compound.

Environmental ProcessKey Influencing FactorsPredicted Behavior for this compound
Sorption Cationic charge, alkyl chain lengthHigh affinity for sorption to sludge, soil, and sediment due to its positive charge and lipophilic C12 chain. nih.gov
Biodegradation Alkyl chain lengthPredicted to be biodegradable, with reported rates of 79-95% for C12-C14 ADBACs under aerobic conditions. nih.gov
Photodegradation Molecular StructureGenerally slow abiotic degradation in water bodies, with indirect photodegradation being the more likely pathway.
Bioaccumulation Lipophilicity (log P)The potential for bioaccumulation exists due to its surfactant nature and lipophilic components, though strong sorption to solids can limit bioavailability.

These predictive models are essential tools for conducting environmental risk assessments for this compound, allowing for estimations of its environmental concentrations and potential impacts without extensive experimental testing.

Future Directions and Emerging Research Avenues in Butyldodecyldimethylammonium Chloride Studies

Integration with Advanced Biotechnologies

The unique cationic and surfactant properties of Butyldodecyldimethylammonium chloride position it as a candidate for integration with various advanced biotechnologies. Although direct research on this specific molecule is nascent, the broader class of quaternary ammonium (B1175870) compounds (QACs) offers a roadmap for future exploration.

Drug Delivery Systems: The ability of QACs to interact with cell membranes could potentially be harnessed to create novel drug delivery systems. Future research may focus on using this compound as an excipient to enhance the permeability and absorption of therapeutic agents, particularly for topical and transdermal applications. Its potential to act as a solubilizing agent for poorly water-soluble drugs is another area ripe for investigation.

Non-Viral Gene Therapy Vectors: Cationic lipids and polymers are foundational to many non-viral gene delivery systems, as they can complex with negatively charged nucleic acids (DNA and RNA) and facilitate their entry into cells. The cationic nature of this compound suggests its potential to be incorporated into liposomal or nanoparticle-based vectors for gene therapy, an area that warrants future study.

Biosensor Development: The interface of materials science and biology is a burgeoning field. Research into the use of this compound in the development of biosensors is an emerging avenue. Its potential to form stable films or membranes could be exploited in the fabrication of electrochemical or optical biosensors. For instance, it could be part of a matrix for immobilizing enzymes or antibodies, or as a component in ion-selective electrodes, potentially for chloride ion detection. nih.govresearchgate.netmdpi.com

Novel Synthetic Approaches and Derivatization Strategies

Traditional synthesis of QACs often involves the quaternization of tertiary amines with alkyl halides, a method known as the Menshutkin reaction. wikipedia.org Future research is increasingly focused on developing more sustainable and efficient synthetic pathways and on modifying the molecule to create derivatives with enhanced or specialized properties.

Green Synthesis Routes: The principles of green chemistry are becoming paramount in chemical manufacturing. Future synthetic strategies for this compound could involve bio-based feedstocks for the butyl and dodecyl alkyl chains. Enzymatic catalysis presents a promising alternative to traditional chemical synthesis, potentially offering higher specificity and milder reaction conditions. The use of greener solvents and processes that minimize waste are central to this research direction. researchgate.netnih.gov

Derivatization for Enhanced Functionality: Chemical modification of the this compound structure could unlock new applications. Derivatization strategies may focus on:

Modifying Alkyl Chains: Altering the length or structure of the butyl or dodecyl chains could fine-tune the compound's balance between hydrophilicity and lipophilicity, thereby optimizing its antimicrobial efficacy against specific pathogens or improving its biodegradability. mdpi.com

Counter-Ion Exchange: Replacing the chloride anion with other ions (e.g., bromide, saccharinate, acesulfamate) could modify the compound's physical properties, solubility, and toxicity profile.

Introducing Functional Groups: Attaching specific functional groups to the alkyl chains could enable the compound to be covalently bonded to surfaces, creating non-leaching antimicrobial materials, or to act as a more specialized chemical reagent. nih.gov

Multi-Omics Approaches in Mechanistic Elucidation

Understanding the precise mechanisms by which this compound interacts with microbial cells is crucial for optimizing its use and mitigating potential resistance. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of these interactions.

Transcriptomics: Studies on related compounds like benzalkonium chloride (BAC) have successfully used transcriptome sequencing (RNA-Seq) to reveal how bacteria respond to exposure. nih.govnih.gov This research has shown the upregulation of genes associated with efflux pumps, which actively expel the biocide from the cell, as well as genes involved in stress response and membrane composition modification. nih.govnih.gov Applying this approach to this compound would elucidate the specific genetic pathways bacteria use to tolerate this compound.

Proteomics: Proteomic analysis can identify changes in protein expression within an organism upon exposure to a chemical. nih.gov Future research could use techniques like mass spectrometry to study how this compound affects the bacterial proteome, potentially revealing novel mechanisms of action or resistance, such as alterations in cell wall proteins or metabolic enzymes. nih.gov

Metabolomics and Microbiome Shifts: Metabolomic profiling can detail the changes in small-molecule metabolites within a cell or an environment following exposure. nih.govnih.gov This is particularly relevant for understanding the broader ecological impact, such as shifts in the microbiome. Future studies could analyze how this compound alters the metabolic fingerprint of complex microbial communities in environments like soil, water treatment facilities, or the gut, providing insight into its ecotoxicity and its effects on microbial ecosystem functions.

Research AreaKey Findings in Related QACs (e.g., BAC)Future Application for this compound
Transcriptomics Upregulation of efflux pump genes; Decreased expression of porins; Altered expression of stress response and motility genes. nih.govnih.govIdentify specific genes and pathways involved in tolerance and resistance.
Proteomics Changes in proteins related to cell wall structure and energy metabolism. nih.govElucidate protein-level targets and cellular defense mechanisms.
Metabolomics Alterations in key metabolic pathways, including amino acid and glutathione (B108866) metabolism. nih.govProfile metabolic shifts in microbial communities to assess ecological impact.

This table is interactive. Click on the headers to sort.

Sustainable Production and End-of-Life Management Strategies

The increasing use of QACs necessitates a focus on their entire life cycle, from production to disposal. nih.govacs.org Future research will be critical in developing more sustainable manufacturing processes and effective end-of-life management to minimize environmental impact.

Sustainable Production: As mentioned, green synthesis is a key research area. This includes exploring renewable starting materials, such as fatty acids from plant oils for the dodecyl group, and developing catalytic processes that are more energy-efficient and generate less waste compared to traditional methods. researchgate.netnih.gov A comprehensive life cycle assessment (LCA) would be instrumental in evaluating the environmental footprint of different production routes. nih.gov

Biodegradation and Environmental Fate: Understanding how this compound breaks down in the environment is crucial. Studies on related QACs have identified specific bacterial strains, such as Aeromonas hydrophila and Pseudomonas fluorescens, capable of degrading these compounds. nih.govsemanticscholar.orgresearchgate.net The primary degradation pathway often involves N-dealkylation, where the alkyl chains are sequentially cleaved from the nitrogen atom. researchgate.net Future research should focus on identifying and characterizing microbial consortia that can efficiently degrade this compound and elucidating its complete degradation pathway. This knowledge could be applied in bioremediation strategies for contaminated sites or to enhance its removal in wastewater treatment plants. bohrium.com

Table of Biodegradation Intermediates of a Related QAC (Benzyldimethylalkylammonium chloride)

Intermediate Compound Role in Degradation Pathway
Benzyldimethylamine Initial metabolite after cleavage of the C-alkyl-N bond. nih.govresearchgate.net
Benzylmethylamine Product of subsequent demethylation. nih.govresearchgate.net
Benzylamine Product of further demethylation. nih.govresearchgate.net
Benzaldehyde Formed after deamination. nih.govresearchgate.net

This table is interactive and provides an example of a degradation pathway for a structurally similar QAC.

Expanding Applications in Specialized Industrial and Environmental Contexts

While widely used as a biocide and surfactant, the properties of this compound lend themselves to more specialized applications that are currently being explored.

Phase-Transfer Catalysis (PTC): Quaternary ammonium salts are effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). wikipedia.orgprinceton.edu The specific structure of this compound, with its moderately long alkyl chains, may offer unique solubility and catalytic properties in certain organic synthesis applications. sciencemadness.orgnih.govoperachem.com Research into its efficacy as a PTC for specific reaction classes, such as nucleophilic substitutions or alkylations, could open new industrial applications in fine chemical and pharmaceutical manufacturing. phasetransfer.com

Functional Coatings and Materials: The antimicrobial properties of this compound can be integrated into materials to create functional surfaces. Future research could focus on its incorporation into paints, coatings, and polymers to prevent biofouling on marine structures, inhibit microbial growth on medical devices, or create self-disinfecting surfaces in high-traffic areas. researchgate.net

Specialized Environmental Applications: In controlled environmental contexts, this compound could be used in formulations for microbial control in industrial water systems, to prevent microbiologically influenced corrosion (MIC) in pipelines, or as an agent in soil stabilization. These applications require a careful balance between efficacy and potential environmental release, underscoring the need for robust end-of-life management strategies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Butyldodecyldimethylammonium chloride with high purity?

  • Methodological Answer : Optimize reaction stoichiometry between dodecylamine and butyl chloride under controlled pH (8–10) and temperature (60–80°C). Monitor progress using thin-layer chromatography (TLC) with silica gel plates and a 3:1 hexane:ethyl acetate mobile phase . Post-reaction, wash the mixture with deionized water to remove unreacted amines and salts, as demonstrated in quaternary ammonium synthesis workflows . Characterize purity via 1H^1H-NMR (δ 1.2–1.4 ppm for alkyl chain protons) and ion chromatography to confirm chloride counterion .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile:water (70:30) containing 0.1% trifluoroacetic acid. Detect at 210 nm for optimal sensitivity . For complex matrices (e.g., soil or biofilm samples), perform solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce interference. Validate recovery rates (≥85%) using spiked blanks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Always use nitrile gloves, chemical-resistant goggles, and fume hoods to prevent dermal/ocular exposure. Store in airtight containers at 4°C to avoid degradation . In case of accidental exposure, flush eyes with water for 15 minutes and seek medical evaluation. Document first-aid procedures in alignment with SDS guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different in vitro models?

  • Methodological Answer : Conduct comparative studies using standardized cell lines (e.g., HaCaT keratinocytes vs. THP-1 macrophages) under identical exposure durations (e.g., 24 vs. 48 hours). Control for confounding factors like serum protein binding, which may reduce bioavailable quaternary ammonium ions . Use flow cytometry to differentiate apoptosis (Annexin V staining) from necrosis (propidium iodide uptake) . Cross-reference findings with in silico toxicity predictions (e.g., QSAR models) .

Q. What strategies are effective for incorporating this compound into polymeric matrices while maintaining bioactivity?

  • Methodological Answer : Employ free-radical copolymerization with acrylamide (molar ratio 1:5) using ammonium persulfate as an initiator. Optimize crosslinking density by varying N,N'-methylenebisacrylamide (MBA) concentrations (0.5–2.0 wt%) to balance mechanical strength and antimicrobial release kinetics . Characterize hydrogel swelling ratios in PBS (pH 7.4) and confirm bioactivity via zone-of-inhibition assays against Staphylococcus aureus .

Q. How does the molecular structure of this compound influence its antimicrobial efficacy against biofilms?

  • Methodological Answer : The butyl and dodecyl chains enhance membrane disruption via hydrophobic interactions, while the quaternary ammonium group disrupts bacterial cell walls. Test efficacy using confocal microscopy with LIVE/DEAD staining on Pseudomonas aeruginosa biofilms . Compare minimum biofilm eradication concentrations (MBEC) with shorter-chain analogs (e.g., benzalkonium chloride) to validate structure-activity relationships .

Data Contradiction and Validation Questions

Q. How should researchers address discrepancies in environmental persistence data for this compound?

  • Methodological Answer : Replicate degradation studies under controlled conditions (e.g., UV exposure vs. microbial activity in soil). Use LC-MS/MS to track degradation products like dimethylamine and chlorinated intermediates . Compare half-lives across OECD 301F (ready biodegradability) and 307 (soil degradation) protocols, noting pH-dependent hydrolysis rates .

Q. What experimental design considerations are critical for assessing the compound’s endocrine disruption potential?

  • Methodological Answer : Utilize dual-reporter gene assays (e.g., ERα-CALUX and AR-CALUX) to screen for estrogenic/androgenic activity at sub-lethal concentrations (0.1–10 µg/mL). Include positive controls (e.g., 17β-estradiol) and validate with transcriptomic analysis (RNA-seq) of hormone-responsive genes . Account for solvent effects (e.g., DMSO) by maintaining ≤0.1% v/v in test media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.